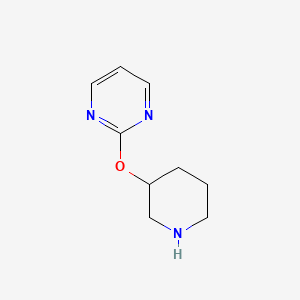

2-(Piperidin-3-yloxy)pyrimidine

Description

Contextualizing Pyrimidine (B1678525) and Piperidine (B6355638) Scaffolds in Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of a vast number of pharmaceuticals. Among these, pyrimidine and piperidine rings are particularly prominent.

The pyrimidine scaffold, a six-membered ring with two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the basis for nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. gsconlinepress.com This inherent biological relevance has made pyrimidine and its derivatives a "privileged structure" in medicinal chemistry. nih.gov Compounds incorporating a pyrimidine core exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. nih.govnih.govresearchgate.netorientjchem.org Fused pyrimidine systems, like pyrido[2,3-d]pyrimidines, are also of great interest, serving as core structures in compounds developed as kinase inhibitors for cancer therapy. nih.govrsc.org

The piperidine scaffold, a saturated six-membered ring containing one nitrogen atom, is one of the most ubiquitous heterocyclic motifs found in approved drugs. researchgate.net The introduction of a piperidine ring can modulate a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn influences its pharmacokinetic profile. researchgate.net Chiral piperidine scaffolds are particularly valuable in drug design as they can enhance biological activity and selectivity by providing a three-dimensional structure that can fit precisely into the binding sites of proteins. researchgate.net

The established importance of these two individual scaffolds provides a strong foundation for investigating hybrid molecules that contain both.

Rationale for Investigating 2-(Piperidin-3-yloxy)pyrimidine Architectures

The scientific rationale for designing and synthesizing molecules like this compound is rooted in the principles of molecular hybridization and structure-activity relationship (SAR) studies. By combining the pyrimidine and piperidine pharmacophores through an ether linkage, researchers aim to create novel chemical entities with potentially synergistic or unique biological profiles.

Key motivations for this investigation include:

Broadening Biological Activity: Pyrimidine derivatives are known to interact with a multitude of biological targets, including kinases, polymerases, and various receptors. nih.govresearchgate.netcofc.edu The piperidine moiety can serve as a versatile handle for introducing substituents that can fine-tune these interactions or provide additional binding points. researchgate.net

Modulating Physicochemical Properties: The piperidine ring can improve properties like solubility and cell permeability, which are crucial for a compound's potential as a drug candidate. The ether linkage provides rotational flexibility, allowing the two ring systems to adopt optimal conformations for binding to a biological target. researchgate.net

Exploring Novel Chemical Space: The specific arrangement of a 2-oxy-pyrimidine connected to the 3-position of a piperidine ring creates a distinct three-dimensional architecture. Investigating such novel structures is essential for discovering new lead compounds that can overcome challenges like drug resistance. gsconlinepress.com Research into related structures, such as pyrazolo[1,5-a]pyrimidines and pyrrolo[2,3-d]pyrimidines, has demonstrated that the nature and position of substituents on the heterocyclic core dictate the biological activity. researchgate.netgoogle.com

The synthesis of such hybrid molecules often involves reacting a suitable pyrimidine precursor with a piperidine derivative under specific conditions. nih.govevitachem.com For example, the synthesis of related compounds has been achieved by reacting 6-amino-(2-methylthio) nitrosopyrimidin-4(3H)-one with piperidine. nih.gov

Scope and Objectives of Research on this compound

The primary objective of research focused on this compound and its derivatives is the discovery and development of novel, biologically active compounds. The scope of this research is typically multi-faceted, encompassing several key stages.

Key Research Objectives:

Chemical Synthesis and Characterization: The initial goal is to develop efficient and versatile synthetic routes to produce this compound and a library of related analogues with diverse substitution patterns on either the pyrimidine or piperidine ring. nih.govnih.gov Subsequent characterization using techniques like NMR spectroscopy, mass spectrometry, and elemental analysis is crucial to confirm the structures of the new compounds. nih.govnih.gov

Biological Screening: Based on the known activities of the parent scaffolds, these new compounds are screened against a wide range of biological targets. As illustrated in the table below, pyrimidine and piperidine derivatives have shown efficacy in numerous therapeutic areas.

| Therapeutic Area | Target/Activity of Pyrimidine/Piperidine Derivatives | Reference |

| Oncology | Kinase Inhibition (e.g., PIM-1, CDK4/6, EGFR) | nih.govrsc.orgnih.gov |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral (e.g., HSV) | gsconlinepress.comnih.govresearchgate.net |

| Inflammation | Anti-inflammatory Activity | nih.govresearchgate.net |

| CNS Disorders | Anxiolytic Activity | researchgate.net |

Structure-Activity Relationship (SAR) Studies: A crucial objective is to establish a clear link between the chemical structure of the synthesized compounds and their biological activity. By systematically modifying different parts of the this compound scaffold, researchers can identify which structural features are essential for potency and selectivity. cofc.edu

Computational Modeling: In silico methods, such as molecular docking, are often employed to predict how these molecules might bind to specific protein targets. nih.govmdpi.com This can help to rationalize observed biological activities and guide the design of next-generation compounds with improved properties.

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-3-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-3-8(7-10-4-1)13-9-11-5-2-6-12-9/h2,5-6,8,10H,1,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDWPVLUYANAMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Piperidin 3 Yloxy Pyrimidine and Its Analogues

Strategic Approaches to Pyrimidine (B1678525) Ring Functionalization

The initial phase in the synthesis of the target molecule often involves the preparation and functionalization of the pyrimidine core. This can be achieved either by building the ring from acyclic precursors or by modifying a pre-existing pyrimidine ring.

Nucleophilic Aromatic Substitution Strategies at the C2 Position of Pyrimidine

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, allowing for the introduction of various substituents. numberanalytics.com The pyrimidine ring is electron-deficient, which facilitates attack by nucleophiles, particularly at the C2, C4, and C6 positions.

In the context of 2-(Piperidin-3-yloxy)pyrimidine synthesis, the key step is the formation of a C-O bond at the C2 position. This is typically achieved by reacting a pyrimidine derivative bearing a suitable leaving group at the C2 position with piperidin-3-ol. Common leaving groups include halogens (e.g., chloro) or sulfanyl (B85325) groups (e.g., methylsulfanyl).

Selectivity: While the C4 position of a pyrimidine ring is generally more reactive towards nucleophilic attack than the C2 position, C2-selective substitution can be achieved. nih.gov The regioselectivity is influenced by the stability of the intermediate Meisenheimer complex. Attack at C2 or C4 allows the negative charge of the intermediate to be delocalized onto the ring nitrogen atoms, which is a stabilizing feature. wikipedia.orgorganic-chemistry.org To favor C2 substitution, a more reactive leaving group can be installed at this position, or the C4/C6 positions can be blocked.

A common strategy involves the use of 2-chloropyrimidine (B141910) sigmaaldrich.com or 2-(methylthio)pyrimidine (B2922345) as the electrophile. The latter is synthesized by reacting 2-thiopyrimidines with methyl iodide. The methylsulfanyl group is an excellent leaving group for SNAr reactions with nucleophiles like alcohols or amines. For instance, various 2-(piperazin-1-yl)pyrimidines have been successfully synthesized by reacting 2-(methylsulfanyl)pyrimidines with the corresponding piperazine (B1678402) derivatives. science.gov

Cycloaddition Reactions for Pyrimidine Core Construction

An alternative to functionalizing a pre-made pyrimidine ring is to construct the ring itself through cycloaddition reactions. These methods offer a high degree of flexibility in introducing substituents.

Several cycloaddition strategies are employed for pyrimidine synthesis:

[4+2] Cycloadditions: These reactions, also known as Diels-Alder type reactions, can form the pyrimidine ring in a single step. For example, 1,2,3-triazines can react with amidines to yield 2,5-disubstituted pyrimidines. niscpr.res.inmdpi.com Efficient synthesis of pyrimidine nucleoside analogues has also been achieved through [4+2] cycloaddition of glycosyl isothiocyanates and a diazadienium salt. rsc.org

[3+3] Cycloadditions: This approach involves the reaction of two three-atom fragments. A notable example is the copper-catalyzed reaction of terminal alkynes, carbon dioxide, and amidines to produce 2,6-disubstituted pyrimidones. niscpr.res.in Another method involves the condensation of chalcones (1,3-diphenyl-2-propen-1-one derivatives) with amidines. organic-synthesis.com

Other Cycloadditions: Niobium(V) chloride has been used to mediate the intermolecular cycloaddition of alkynes and nitriles, providing a direct route to substituted pyrimidines. thieme-connect.com

These methods typically build the core pyrimidine structure, which may then require further modification (such as halogenation at C2) before the piperidin-3-yloxy moiety can be installed.

Installation of the Piperidin-3-yloxy Moiety

Once a suitably functionalized pyrimidine ring is available, the next critical phase is the attachment of the piperidin-3-yloxy group.

Etherification Reactions Involving Piperidin-3-ol Derivatives

The formation of the ether linkage between the pyrimidine C2 position and the piperidin-3-ol is most commonly achieved via a nucleophilic substitution reaction, such as the Williamson ether synthesis. numberanalytics.commasterorganicchemistry.combyjus.com

In this reaction, the hydroxyl group of piperidin-3-ol is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide then attacks the electron-deficient C2 carbon of a 2-halopyrimidine (e.g., 2-chloropyrimidine), displacing the halide and forming the desired ether bond. byjus.com The reaction is an SN2 type process. masterorganicchemistry.com

| Electrophile | Nucleophile | Base | Solvent | Product |

| 2-Chloropyrimidine | Piperidin-3-ol | NaH | THF / DMF | This compound |

| 2-(Methylthio)pyrimidine | Piperidin-3-ol | K₂CO₃ | DMF | This compound |

| 2-Chloropyrimidine | (R)-Piperidin-3-ol | NaH | THF | 2-(((R)-Piperidin-3-yl)oxy)pyrimidine |

| 2-Chloropyrimidine | (S)-Piperidin-3-ol | NaH | THF | 2-(((S)-Piperidin-3-yl)oxy)pyrimidine |

An alternative to the Williamson ether synthesis is the Mitsunobu reaction . wikipedia.orgorganic-chemistry.orgnih.gov This reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry. wikipedia.org It involves reacting the alcohol (piperidin-3-ol) and a pronucleophile (in this case, a 2-hydroxypyrimidine) in the presence of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). wikipedia.orgnih.gov This method can be particularly useful for sterically hindered substrates or when specific stereochemical outcomes are desired. nih.gov

Linker Chemistry for Oxy-Substituted Piperidine (B6355638) Integration

In the synthesis of analogues, the nature of the linkage between the piperidine and other molecular fragments is critical. Linker chemistry allows for the modulation of properties such as rigidity, lipophilicity, and receptor-binding affinity.

Research into related compounds, such as 4-oxypiperidine ethers, has shown that replacing flexible alkyl linkers with more rigid moieties like benzene (B151609) or biphenyl (B1667301) rings can enhance binding affinity to biological targets. masterorganicchemistry.com This is because a more conformationally restricted molecule may fit better into a specific binding site. masterorganicchemistry.com Patent literature also describes a variety of heterobifunctional linkers that incorporate piperidine, pyridine (B92270), and pyrimidine units, sometimes connected by spacers like PEG (polyethylene glycol) or alkyne groups, for applications in medicinal chemistry. nih.gov These strategies can be directly applied to the design of advanced this compound analogues.

Stereoselective Synthesis of Chiral this compound Analogues

The piperidine ring in this compound contains a stereocenter at the C3 position. The specific stereochemistry, (R) or (S), can significantly impact the molecule's biological activity, making stereoselective synthesis a critical consideration. thieme-connect.com

The most direct approach to obtaining an enantiomerically pure final product is to use a chiral starting material. Enantiomerically pure (R)-Piperidin-3-ol and (S)-Piperidin-3-ol are commercially available and can be used in the etherification step (section 2.2.1). The SNAr or Mitsunobu reactions typically proceed without affecting the stereocenter on the piperidine ring, thus transferring the chirality of the starting material to the final product.

Alternatively, chiral piperidin-3-ol derivatives can be synthesized through various asymmetric methods if not commercially available:

Asymmetric Synthesis: One approach accomplished the synthesis of 2,6-disubstituted 3-piperidinols with controlled stereochemistry through a sequence involving nucleophilic addition to a chiral pyridinium (B92312) salt, followed by hydrogenation and diastereoselective epoxidation-addition. google.com

From Chiral Precursors: L-glutamic acid, a naturally occurring amino acid, has been used as a starting point for a multi-step synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives, which are precursors to chiral 3-aminopiperidines and, by extension, 3-hydroxypiperidines. niscpr.res.in

Resolution: Racemic mixtures of piperidine derivatives can be separated into their constituent enantiomers through resolution techniques, such as forming diastereomeric salts with a chiral acid or through chiral chromatography. nih.gov

By employing these strategies, chemists can selectively synthesize the desired (R)- or (S)-enantiomer of this compound and its analogues to optimize their pharmacological profiles.

Asymmetric Synthesis Approaches for Piperidine Chirality

The creation of a specific stereoisomer of the piperidine ring is paramount for the biological activity of many drug candidates. nih.gov Asymmetric synthesis provides a direct route to enantiomerically enriched piperidines, avoiding the need for costly and often inefficient chiral resolution steps. nih.gov

One prominent strategy involves the asymmetric reduction of a suitable precursor ketone. For instance, the synthesis of (S)-N-Boc-3-hydroxypiperidine, a key intermediate for various pharmaceuticals, can be achieved with high efficiency and enantioselectivity using a ketoreductase enzyme coupled with a glucose dehydrogenase for cofactor regeneration. mdpi.com This biocatalytic approach offers excellent conversion rates and optical purity, often exceeding 99%. mdpi.com

Another powerful method is the rhodium-catalyzed asymmetric reductive Heck reaction. This approach allows for the cross-coupling of pyridine derivatives with arylboronic acids to form 3-substituted tetrahydropyridines with high enantioselectivity. nih.govacs.org Subsequent reduction of the tetrahydropyridine (B1245486) furnishes the desired chiral piperidine. nih.govacs.org This method has proven effective for the synthesis of clinically relevant molecules. nih.govacs.org

Furthermore, the use of chiral auxiliaries offers a reliable way to control stereochemistry. For example, starting from a protected glycol aldehyde hydrazone, a flexible asymmetric synthesis of 2-substituted piperidin-3-ols can be achieved. An α-alkylation followed by a 1,2-addition sequence yields intermediate hydrazines, which, after reductive cleavage of the chiral auxiliary and subsequent deprotection and cyclization, provide the target piperidines with excellent diastereomeric and enantiomeric excesses (de, ee >96%). researchgate.net

| Method | Key Features | Catalyst/Reagent | Product | Enantiomeric Excess (ee) |

| Asymmetric Ketone Reduction | Biocatalytic, high conversion and optical purity. mdpi.com | Ketoreductase, Glucose Dehydrogenase | (S)-N-Boc-3-hydroxypiperidine | >99% |

| Asymmetric Reductive Heck Reaction | Cross-coupling of pyridines and boronic acids. nih.govacs.org | Rhodium catalyst | 3-Substituted Tetrahydropyridines | High |

| Chiral Auxiliary | Flexible synthesis of substituted piperidin-3-ols. researchgate.net | RAMP-hydrazone | 2-Substituted Piperidin-3-ols | >96% |

Diastereoselective Control in Compound Formation

In molecules with multiple stereocenters, controlling the relative stereochemistry is as crucial as controlling the absolute configuration. Diastereoselective synthesis aims to selectively produce one diastereomer over others.

A notable approach involves the iron-catalyzed cyclization of allylic substrates to produce substituted piperidines. acs.org This method can achieve high diastereoselectivities, favoring the formation of the more stable cis-isomers through a thermodynamic epimerization process. acs.org The reaction proceeds under mild conditions and tolerates various functional groups. acs.org

Another strategy is the aza-Prins cyclization, which can be used to generate 2,4,6-trisubstituted piperidines with stereoselective control. usm.edu This multi-step sequence involves the stereoselective allylation of an N-sulfinyl imine, followed by cyclization that proceeds through a kinetically favorable chair-like transition state to afford the desired trisubstituted piperidine. usm.edu

Furthermore, multicomponent reactions offer an efficient way to construct complex piperidine structures with high diastereoselectivity. For instance, a four-component reaction involving aromatic aldehydes, malononitriles, pyridines, haloacetates, and ammonium (B1175870) acetate (B1210297) can produce pyridinium-substituted piperidin-2-ones with three stereocenters in a highly stereoselective manner. researchgate.net Similarly, the diastereoselective synthesis of 2,3,6-trisubstituted piperidines can be achieved through a nitro-Mannich reaction followed by a ring-closure condensation, where stereocontrol is achieved through kinetic or thermodynamic protonation and selective imine reduction methods. nih.gov

| Method | Key Features | Catalyst/Reagent | Product | Diastereomeric Ratio |

| Iron-Catalyzed Cyclization | Thermodynamic control, favors cis-isomers. acs.org | FeCl3 | cis-2,6-Disubstituted Piperidines | 90/10 to 99/1 (cis/trans) |

| Aza-Prins Cyclization | Kinetically controlled cyclization. usm.edu | Transition metals (Mg, In, Zn) | 2,4,6-Trisubstituted Piperidines | Stereoselective |

| Multicomponent Reaction | Efficient, one-pot synthesis. researchgate.net | Ammonium acetate | Pyridinium-substituted Piperidin-2-ones | Highly diastereoselective |

| Nitro-Mannich/Cyclization | Control via protonation and reduction. nih.gov | Various reducing agents | 2,3,6-Trisubstituted Piperidines | Diastereoselective |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact and enhance sustainability. rasayanjournal.co.inpowertechjournal.com These principles focus on using safer solvents, reducing waste, and employing energy-efficient processes. rasayanjournal.co.in

For the synthesis of the pyrimidine core, various green methods have been developed. These include the use of catalysts, multicomponent reactions, microwave-assisted synthesis, and solventless or aqueous reaction conditions. rasayanjournal.co.injmaterenvironsci.com For example, the use of water as a solvent in multicomponent reactions for the synthesis of pyrimidine derivatives has gained significant attention. jmaterenvironsci.com Catalysts like diammonium hydrogen phosphate (B84403) in aqueous media have been successfully employed. jmaterenvironsci.com

In the context of the piperidine moiety, eco-friendly syntheses have been reported without the use of catalysts or solvents. acgpubs.org For instance, new thiophene-based Schiff bases containing piperidine rings have been synthesized in high yield and short reaction times by simply mixing the starting materials. acgpubs.org Furthermore, biocatalytic approaches, such as the use of immobilized lipases, offer a reusable and efficient method for the synthesis of piperidine derivatives through multicomponent reactions. rsc.org

The adoption of green chemistry principles not only reduces the environmental footprint but also often leads to financial benefits through higher yields, shorter reaction times, and simplified workup procedures. rasayanjournal.co.in

Recent Advances in Catalytic Methodologies for Pyrimidine-Piperidine Linkages

The formation of the ether linkage between the pyrimidine and piperidine rings is a critical step in the synthesis of this compound. Recent advances in catalysis have provided more efficient and versatile methods for constructing such C-O bonds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the formation of pyrimidine-piperidine linkages. chim.itnih.gov For example, palladium-catalyzed aminocarbonylation of haloarenes and heterocycles can be used to introduce the pyrimidine moiety. nih.gov

More recently, iron-catalyzed C(sp2)–C(sp3) Suzuki-Miyaura cross-coupling has emerged as a promising alternative, utilizing a less expensive and more abundant metal. acs.org The mechanism of these reactions, involving phenoxyimine iron complexes, is an active area of investigation. acs.org

Furthermore, iridium-catalyzed reactions have shown great potential for the synthesis of complex piperazine and piperidine derivatives. nih.govacs.org For instance, an iridium-catalyzed [3+3]-cycloaddition of imines provides a highly atom-economical and diastereoselective route to C-substituted piperazines. nih.govacs.org While not directly forming the ether linkage, these methods highlight the power of modern catalysis to construct complex heterocyclic systems with high precision.

A novel two-step process combining biocatalytic C-H oxidation with nickel-catalyzed radical cross-coupling has been developed to simplify the synthesis of complex piperidines. news-medical.net This modular approach significantly reduces the number of synthetic steps and avoids the use of expensive precious metals like palladium. news-medical.net

| Catalyst System | Reaction Type | Key Advantages |

| Palladium | Cross-coupling, Aminocarbonylation | Well-established, versatile. chim.itnih.gov |

| Iron | Suzuki-Miyaura Cross-coupling | Cost-effective, abundant metal. acs.org |

| Iridium | [3+3]-Cycloaddition | Atom-economical, highly diastereoselective. nih.govacs.org |

| Biocatalyst/Nickel | C-H Oxidation/Radical Cross-coupling | Modular, reduced step count, avoids precious metals. news-medical.net |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Piperidin 3 Yloxy Pyrimidine Systems

Electrophilic and Nucleophilic Substitutions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is known to be electron-deficient, which makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. wikipedia.org The presence of the oxygen atom linking it to the piperidine (B6355638) ring at the 2-position further influences this reactivity.

Electrophilic Substitution:

Electrophilic substitution on an unactivated pyrimidine ring is challenging due to the deactivating effect of the two nitrogen atoms. bhu.ac.in When such reactions do occur, they preferentially happen at the C-5 position, which is the most electron-rich. wikipedia.orgslideshare.net However, the 2-alkoxy group, such as the piperidin-3-yloxy group in this case, can activate the ring towards electrophilic attack. For instance, activating groups like amino or hydroxyl can facilitate electrophilic substitutions such as nitration and halogenation. bhu.ac.in In doubly activated systems, these reactions can even proceed without the need for heating. bhu.ac.in

Nucleophilic Substitution:

The pyrimidine ring is inherently prone to nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions. wikipedia.orgslideshare.net This is because the negative charge of the intermediate can be effectively delocalized by the ring nitrogens. bhu.ac.in The 2-(piperidin-3-yloxy) group can act as a leaving group, especially if the piperidine nitrogen is protonated or quaternized, which would make the alkoxy group a better leaving group.

The reactivity of the pyrimidine ring towards nucleophiles is significantly enhanced by quaternization of one or both nitrogen atoms. wur.nl This increased polarization of the ring makes it more susceptible to attack even by weak nucleophiles. wur.nl For example, while the reaction of pyrimidine with hydroxylamine (B1172632) requires a temperature of about 125°C, N-methylpyrimidinium iodide reacts at room temperature. wur.nl

Common nucleophilic substitution reactions on pyrimidines include the displacement of halogens, alkoxy groups, or amino groups. wikipedia.orgbhu.ac.in For instance, 2-aminopyrimidine (B69317) can be converted to 2-chloropyrimidine (B141910), and this reaction is reversible. wikipedia.org Chlorinated pyrimidines, often synthesized from the corresponding pyrimidones, are versatile intermediates for introducing various nucleophiles. bhu.ac.in

The following table summarizes the general reactivity of the pyrimidine ring in 2-(piperidin-3-yloxy)pyrimidine:

| Reaction Type | Position(s) | Reactivity | Influencing Factors |

| Electrophilic Substitution | C-5 | Generally difficult, but enhanced by the 2-alkoxy group. wikipedia.orgbhu.ac.inslideshare.net | Activating groups on the ring. bhu.ac.in |

| Nucleophilic Substitution | C-2, C-4, C-6 | Favorable, especially with a good leaving group. wikipedia.orgbhu.ac.inslideshare.net | Quaternization of ring nitrogens significantly increases reactivity. wur.nl |

Reactivity of the Piperidine Nitrogen and Peripheral Substituents

The piperidine nitrogen in this compound is a key center of reactivity. As a secondary amine, it exhibits nucleophilic and basic properties.

The lone pair of electrons on the piperidine nitrogen makes it a good nucleophile. ambeed.com It can readily react with electrophiles such as alkyl halides to form quaternary ammonium (B1175870) salts. This reactivity is influenced by steric hindrance around the nitrogen atom. ambeed.com The piperidine ring can be N-acylated, and this modification can influence the conformational preference of substituents on the ring. acs.org

Furthermore, the piperidine ring itself can undergo reactions. For example, palladium-catalyzed C(sp³)–H arylation of piperidines with a directing group at the C-3 position has been reported, leading to 3,4-disubstituted piperidines. acs.org

The following table outlines some key reactions involving the piperidine nitrogen:

| Reagent/Reaction Type | Product |

| Alkyl Halides | Quaternary ammonium salts |

| Acyl Halides/Anhydrides | N-acylpiperidines acs.org |

| Ketones | Enamines wikipedia.org |

| Calcium Hypochlorite | N-chloropiperidine wikipedia.org |

Conformational Dynamics and Their Influence on Reactivity

The three-dimensional shape, or conformation, of the this compound molecule plays a crucial role in its reactivity. The piperidine ring is not flat but exists predominantly in a chair conformation, similar to cyclohexane. wikipedia.org

In piperidine itself, there are two possible chair conformations where the N-H bond is either in an axial or an equatorial position. The equatorial conformation is generally more stable. wikipedia.org The energy barrier for the interconversion between these two chair forms through ring inversion is about 10.4 kcal/mol. wikipedia.org However, the nitrogen atom can also rapidly invert its configuration, with a much lower energy barrier of around 6.1 kcal/mol. wikipedia.org

When a substituent is present on the piperidine ring, as in our case with the 3-oxy-pyrimidine group, its preferred orientation (axial or equatorial) will depend on a variety of factors, including steric and electronic interactions. d-nb.infonih.gov For example, in 4-substituted piperidines with polar substituents, protonation of the nitrogen can lead to a stabilization of the axial conformer. nih.gov

Computational studies on N-methyl piperidine have shown that in the excited state, an equilibrium can exist between chair and twist conformers. rsc.org This highlights the dynamic nature of the piperidine ring and its ability to adopt different conformations that could influence its reactivity in various chemical environments.

The following table summarizes key conformational aspects of the piperidine ring:

| Feature | Description |

| Preferred Conformation | Chair conformation. wikipedia.org |

| Substituent Orientation | The 3-oxy-pyrimidine group can be in an axial or equatorial position, with the equatorial position generally being more stable for bulky groups. wikipedia.org |

| Conformational Inversion | The ring can flip between two chair conformations. wikipedia.org |

| Nitrogen Inversion | The nitrogen atom can rapidly invert its configuration. wikipedia.org |

| Influence on Reactivity | The conformation affects the steric accessibility of the piperidine nitrogen and the overall shape of the molecule. researchgate.net |

Mechanistic Investigations of Key Transformations

Understanding the step-by-step pathways, or mechanisms, of reactions involving this compound is essential for controlling and optimizing chemical transformations.

Nucleophilic Substitution on the Pyrimidine Ring:

Nucleophilic substitution on the pyrimidine ring can proceed through different mechanisms. A common pathway is the SNAr (nucleophilic aromatic substitution) mechanism, which involves the addition of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer-like complex), followed by the elimination of the leaving group. The stability of this intermediate is enhanced by the electron-withdrawing nature of the pyrimidine nitrogens.

In some cases, especially with N-alkylated pyrimidinium salts, a ring-transformation mechanism known as the SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure) can occur. wur.nl In this pathway, the nucleophile adds to the ring, leading to ring opening to form an open-chain intermediate, which then recyclizes to form a new heterocyclic ring. wur.nl

Reactions at the Piperidine Nitrogen:

Reactions at the piperidine nitrogen, such as N-alkylation or N-acylation, typically follow standard nucleophilic substitution or addition-elimination pathways. The nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the reagent.

Copper-Catalyzed C-H Amination:

Mechanistic studies of copper-catalyzed intramolecular C-H amination for the synthesis of piperidines have suggested a catalytic cycle involving Cu(I)/Cu(II) species. acs.org These studies, which included the isolation of a key copper(II) intermediate, provide insights into how such transformations might be applied to functionalize the piperidine ring in our system. acs.org

The following table provides a simplified overview of potential reaction mechanisms:

| Transformation | Plausible Mechanism | Key Steps |

| Nucleophilic substitution on the pyrimidine ring | SNAr | Addition of nucleophile, formation of a stabilized intermediate, elimination of the leaving group. |

| Ring transformation of pyrimidinium salts | SN(ANRORC) | Addition of nucleophile, ring opening, ring closure. wur.nl |

| N-Alkylation of the piperidine nitrogen | SN2 | Nucleophilic attack of the nitrogen on the alkyl halide. |

| N-Acylation of the piperidine nitrogen | Nucleophilic Acyl Substitution | Addition of the nitrogen to the carbonyl group, followed by elimination of the leaving group. |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Piperidin 3 Yloxy Pyrimidine

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. scielo.br Unlike low-resolution mass spectrometry which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can determine masses to several decimal places. This precision is possible because the mass of an individual atom is not an integer multiple of a proton's mass; for instance, a proton (¹H) has a mass of 1.00783 amu, while a carbon-12 atom (¹²C) is exactly 12.00000 amu, and an oxygen-16 atom (¹⁶O) is 15.9949 amu. scielo.br

For 2-(Piperidin-3-yloxy)pyrimidine, which has the molecular formula C₉H₁₃N₃O, the theoretical exact mass can be calculated. This calculated mass serves as a benchmark against which the experimentally determined mass is compared.

Table 1: Calculated Exact Mass for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M+H]⁺ | C₉H₁₄N₃O⁺ | 180.11314 |

This table presents the theoretical exact mass for the protonated form of this compound, which is commonly observed in electrospray ionization (ESI) mass spectrometry.

An experimentally obtained m/z value from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. nih.gov

Further structural information can be gleaned from tandem mass spectrometry (MS/MS) experiments. In these experiments, the protonated molecular ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would likely involve cleavage of the ether bond and fragmentation of the piperidine (B6355638) ring. nih.govnih.gov For instance, a common fragmentation pathway for piperidine derivatives is the loss of neutral molecules like water or cleavage of the ring structure. nih.govnih.gov Similarly, pyrimidine (B1678525) derivatives often exhibit fragmentation patterns involving the pyrimidine ring itself. nih.govsapub.org Analysis of these fragments helps to piece together the molecular structure, corroborating the assignments made by other spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. sapub.org

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, each unique proton in the molecule gives rise to a signal with a characteristic chemical shift (δ), integration value (proportional to the number of protons), and multiplicity (splitting pattern). The protons on the pyrimidine ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm), with the proton at the 2-position of an unsubstituted pyrimidine ring often being the most deshielded. chemicalbook.com The protons of the piperidine ring will appear further upfield, generally in the δ 1.5-4.0 ppm range. nih.govnih.gov The proton attached to the oxygen-bearing carbon (C3 of the piperidine ring) would be expected at a lower field compared to the other piperidine methylene (B1212753) protons due to the deshielding effect of the electronegative oxygen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. libretexts.org Pyrimidine carbons typically resonate in the range of δ 120-160 ppm. caymanchem.comchemicalbook.com The carbons of the piperidine ring would appear at higher field, generally between δ 20-60 ppm. sapub.org Similar to the proton spectrum, the carbon atom bonded to the oxygen (C3) would be shifted downfield relative to the other piperidine carbons. Broadband decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyrimidine C2 | - | ~158.5 |

| Pyrimidine C4/C6 | ~8.4 (d) | ~157.0 |

| Pyrimidine C5 | ~6.8 (t) | ~112.0 |

| Piperidine C3 | ~4.8 (m) | ~74.0 |

| Piperidine C2/C6 | ~3.0-3.3 (m) | ~46.0, ~54.0 |

| Piperidine C4/C5 | ~1.6-2.0 (m) | ~25.0, ~31.0 |

| Piperidine NH | Variable | - |

Note: These are predicted values and can vary based on solvent and other experimental conditions. nmrdb.orgnmrdb.org Multiplicities: d = doublet, t = triplet, m = multiplet.

2D NMR Spectroscopy

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would show correlations between the protons on the pyrimidine ring and among the protons within the piperidine ring, helping to trace the connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the pyrimidine and piperidine fragments, for example, by showing a correlation from the piperidine C3-H to the pyrimidine C2. sapub.orgcaymanchem.com

Together, these NMR techniques provide a comprehensive picture of the molecular skeleton, confirming the precise arrangement of the piperidine and pyrimidine rings through the ether linkage.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision.

Although a crystal structure for this compound is not publicly available, data from closely related structures, such as 2-phenoxypyrimidine (B1148737), can provide valuable insights. nih.govnih.gov In the crystal structure of 2-phenoxypyrimidine, the dihedral angle between the pyrimidine and phenyl rings is a key feature, indicating the rotational freedom around the C-O bond. nih.gov For this compound, X-ray analysis would definitively determine the conformation of the piperidine ring (e.g., chair, boat, or twist-boat), the orientation of the pyrimidine ring relative to the piperidine ring, and how the molecules pack together in the crystal lattice through intermolecular interactions like hydrogen bonding (involving the piperidine N-H) and van der Waals forces.

Table 3: Representative Crystallographic Data for a Related Pyrimidine Derivative (2-Phenoxypyrimidine)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.859 |

| b (Å) | 20.181 |

| c (Å) | 8.1339 |

| β (°) | 106.637 |

| Volume (ų) | 1707.8 |

| Z | 8 |

Data sourced from a study on 2-phenoxypyrimidine and serves as an illustrative example of the type of data obtained from an X-ray diffraction experiment. nih.gov

Chromatographic Methods for Purity Assessment and Isolation (HPLC, GC-MS)

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for its isolation and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of non-volatile organic compounds. For pyrimidine derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. nih.govnih.gov In this technique, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase.

A typical method for analyzing this compound would involve a C18 column with a gradient elution system. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate (B1210297), which are MS-compatible) and an organic solvent like acetonitrile (B52724) or methanol. nih.govrsc.org The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total area of all peaks in the chromatogram. HPLC is also a powerful tool for isolating the pure compound through preparative-scale separations. sielc.com

Table 4: Exemplar HPLC Conditions for Analysis of Pyrimidine Derivatives

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 50 mM Acetate Buffer (pH 4.0) |

| Mobile Phase B | Methanol |

| Gradient | Isocratic or Gradient (e.g., 3-10% B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 270 nm |

These conditions are representative for the analysis of pyrimidine bases and may be optimized for this compound. nih.govchemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. While this compound may require derivatization to increase its volatility, GC-MS can be an effective method for purity analysis.

In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with the GC column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum. This allows for the identification of the main compound and any impurities by comparing their mass spectra to library databases. The fragmentation patterns observed in GC-MS (typically using electron ionization, EI) can be highly informative for structural confirmation, often showing characteristic fragments for the piperidine and pyrimidine moieties. nih.govsapub.org

Computational Chemistry and Molecular Modeling Studies of 2 Piperidin 3 Yloxy Pyrimidine

Quantum Chemical Calculations (DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetics of 2-(Piperidin-3-yloxy)pyrimidine. DFT provides a robust framework for understanding electron distribution, molecular orbital energies, and thermodynamic properties, which are critical for predicting the molecule's stability and reactivity.

Detailed research findings from DFT studies involve the calculation of several key molecular properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

Furthermore, DFT calculations are employed to determine optimized molecular geometry, vibrational frequencies, and various thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. These calculations are often performed using specific basis sets, such as 6-311++G(d,p), which provide a good balance between computational cost and accuracy for organic molecules. The choice of functional (e.g., B3LYP) is also critical for obtaining reliable results.

Table 1: Representative DFT-Calculated Electronic Properties of this compound

| Parameter | Calculated Value (a.u.) | Description |

| HOMO Energy | -0.235 | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | 0.052 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 0.287 | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.15 D | Measure of the molecule's overall polarity |

| Total Energy | -689.5 | Ground state energy of the molecule |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar heterocyclic compounds.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

The flexibility of the piperidine (B6355638) ring and the rotatable bond connecting it to the pyrimidine (B1678525) moiety mean that this compound can adopt multiple conformations. Conformational analysis is therefore essential to identify the low-energy, and thus most populated, conformers at physiological temperatures. mdpi.com

Molecular mechanics (MM) methods, using force fields like MMFF94 or AMBER, are typically used for an initial rapid exploration of the conformational space. nih.govnih.gov This involves systematically rotating the key dihedral angles and calculating the steric energy of each resulting conformation. The results of this search provide a set of low-energy candidate structures.

These initial structures are then often subjected to more rigorous analysis using molecular dynamics (MD) simulations. nih.gov MD simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior and allowing for the exploration of its energy landscape. nih.gov By simulating the molecule in a solvent environment (e.g., water), MD can reveal stable conformations and the energy barriers between them. The resulting trajectory can be analyzed to understand the flexibility of different parts of the molecule and to identify persistent intramolecular hydrogen bonds that may stabilize certain conformations. nih.gov

In Silico Prediction of Reactivity and Selectivity

Computational methods are powerful in predicting the reactivity and selectivity of this compound in various chemical reactions. DFT-based reactivity descriptors, derived from the electronic structure, are commonly used for this purpose.

Key descriptors include the Fukui functions and dual descriptor, which identify the most electrophilic and nucleophilic sites within the molecule. For instance, the nitrogen atoms in the pyrimidine ring are generally predicted to be nucleophilic centers, susceptible to protonation or alkylation. The Fukui functions can help distinguish the relative reactivity of these nitrogen atoms.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, MEP maps would likely highlight the pyrimidine nitrogens as regions of high negative potential. These predictive studies are invaluable for designing synthetic routes and understanding potential metabolic transformations. researchgate.net

Ligand-Based and Structure-Based Computational Approaches

To explore the potential of this compound as a therapeutic agent, a variety of ligand-based and structure-based computational approaches are utilized. These methods aim to predict its biological targets and estimate its binding affinity.

Molecular docking is a primary tool for predicting the preferred binding orientation of a ligand to a macromolecular target, such as a protein or nucleic acid. nih.govashdin.com For this compound, docking studies would be performed against a panel of potential biological targets, which could be selected based on the known activities of similar pyrimidine or piperidine-containing compounds. nih.govsci-hub.se

The process involves placing the 3D structure of the molecule into the binding site of a receptor and using a scoring function to estimate the binding affinity. The results are typically reported as a docking score or binding energy, with more negative values indicating a more favorable interaction. mdpi.com The predicted binding pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for molecular recognition. mdpi.com

Table 2: Representative Molecular Docking Results for this compound Against Various Kinase Targets

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| PIM-1 Kinase | -8.5 | LYS67, GLU121 | Hydrogen Bond, Hydrophobic |

| EGFR Kinase | -7.9 | MET793, LEU718 | Hydrophobic, Pi-Alkyl |

| VEGFR-2 Kinase | -8.1 | CYS919, ASP1046 | Hydrogen Bond, Halogen Bond (if substituted) |

| JAK2 Kinase | -7.5 | LEU932, GLY993 | Hydrophobic, van der Waals |

Note: This table is a hypothetical representation of docking results, illustrating the type of data generated. The targets are chosen based on the common activities of pyrimidine derivatives. nih.govnih.govmdpi.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.gov A pharmacophore model for a class of compounds including this compound would typically consist of features like hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large compound libraries (virtual screening) to identify other structurally diverse molecules that fit the model and are therefore likely to be active at the same target. researchgate.net This is a powerful and efficient method for hit identification in the early stages of drug discovery.

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For a set of analogues of this compound, a QSAR model could be developed to predict their inhibitory potency against a specific enzyme, for example. researchgate.net

The process involves calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a predictive model. nih.govmdpi.com A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov

Structure Activity Relationship Sar Investigations of 2 Piperidin 3 Yloxy Pyrimidine Derivatives

Impact of Substitutions on the Pyrimidine (B1678525) Core on Biological Activity

Research on various pyrimidine-containing compounds has demonstrated that substitutions at the C4, C5, and C6 positions are key determinants of activity and selectivity. For instance, in a series of trisubstituted pyrimidine amide derivatives acting as CCR4 antagonists, the replacement of a chlorine atom at the 6-position of the pyrimidine ring with a piperidinyl or morpholinyl group led to a decrease in activity, suggesting that smaller, less polar substituents are preferred at this position for maintaining potency. researchgate.net

In the context of kinase inhibition, the substitution pattern on the pyrimidine ring is critical for achieving selectivity. For example, in a series of pyrimidine-based dual inhibitors of HER-1 and HER-2 tyrosine kinases, specific substitutions on the pyrimidine core were essential for potent and selective inhibition. Furthermore, studies on pyrimidine derivatives as inhibitors of SLACK potassium channels revealed that the placement of nitrogen atoms within the heterocyclic core is vital for potency. Replacing one of the pyrimidine nitrogens with a carbon to form a pyridine (B92270) analog resulted in a significant loss of activity, which could be partially restored by introducing a cyano group, highlighting the importance of the electronic and hydrogen-bonding properties of the core. mdpi.com

The following table summarizes the impact of various substitutions on the pyrimidine core based on findings from related pyrimidine derivatives.

| Position of Substitution | Substituent | Effect on Biological Activity | Reference Compound Class |

| C4 | 4-chlorophenyl | Enhanced anti-cancer effectiveness | Pyrimidine derivatives |

| C5 | Oxazol-2-yl | Potent dual inhibition of HER-1/HER-2 | N(4)-(3-chlorophenyl)-5-(oxazol-2-yl)pyrimidine-4,6-diamines |

| C6 | Piperidinyl/Morpholinyl | Decreased activity | Trisubstituted pyrimidine amides (CCR4 antagonists) |

| C6 | Small, less polar groups | Beneficial for maintaining activity | Trisubstituted pyrimidine amides (CCR4 antagonists) |

Role of Piperidine (B6355638) Ring Modifications and Substitution Patterns

The piperidine ring in the 2-(piperidin-3-yloxy)pyrimidine scaffold offers a versatile platform for structural modifications that can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. Substitutions on the piperidine nitrogen and carbon atoms can influence potency, selectivity, and metabolic stability.

In studies of piperidine-based influenza virus inhibitors, the ether linkage between a quinoline (B57606) and the piperidine ring was found to be critical for inhibitory activity. chemrxiv.orgnih.gov This highlights the importance of the connectivity and orientation of the piperidine ring relative to the rest of the molecule. For piperidinyl aminopyrimidine derivatives acting as IKK-2 inhibitors, the introduction of hydrogen, methanesulfonyl, and aminosulfonyl groups at the piperidinylamino functionality resulted in high inhibitory activity. nih.gov

The introduction of chiral centers on the piperidine ring can also have a profound effect on biological activity. Chiral piperidine scaffolds are prevalent in many active pharmaceuticals and can be used to enhance biological activity and selectivity, modulate physicochemical properties, and improve pharmacokinetic profiles. researchgate.net For example, in a series of MEK1/2 inhibitors, the introduction of a chiral center in the piperidine side chain was essential for increasing drug potency. researchgate.net

The table below illustrates the effects of various modifications to the piperidine ring.

| Position of Modification | Substituent/Modification | Effect on Biological Activity | Reference Compound Class |

| Piperidine Nitrogen | Hydrogen, Methanesulfonyl, Aminosulfonyl | High inhibitory activity | Piperidinyl aminopyrimidine derivatives (IKK-2 inhibitors) |

| Piperidine Ring Carbon | Introduction of chiral center | Enhanced potency and selectivity | MEK1/2 inhibitors |

| Piperidine Ring Carbon | Ether linkage to another aromatic system | Critical for inhibitory activity | Piperidine-based influenza virus inhibitors |

Influence of the Oxy-Linkage and its Stereochemistry

The ether linkage (-O-) connecting the piperidine and pyrimidine rings is a crucial structural element. The stereochemistry at the C3 position of the piperidine ring, where the oxy-linkage is attached, can have a significant impact on the biological activity of the molecule. The (R) and (S) enantiomers can exhibit different binding affinities and potencies due to the specific three-dimensional arrangement of atoms required for optimal interaction with the target protein.

In a study of 1,3-dioxoperhydropyrido[1,2-c]pyrimidine derivatives, highly strict stereochemical requirements for receptor binding and selectivity were observed. The specific stereoisomer with a trans disposition of the bicyclic system was essential for potent and selective CCK-A receptor antagonism. cambridgemedchemconsulting.com While not directly a this compound, this example underscores the critical role that the stereochemistry of a piperidine-containing scaffold can play in determining biological activity.

The flexibility of the ether linkage can also be a key factor. In some cases, a more rigid connection may be beneficial, while in others, some degree of conformational freedom may be required for optimal binding. The orientation of the piperidine ring relative to the pyrimidine ring, dictated by the oxy-linkage, will influence how the molecule presents its functional groups to the binding site of a biological target.

Scaffold Hopping and Bioisosteric Replacements in this compound Analogues

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemical series with improved properties. researchgate.net In the context of this compound analogues, these approaches can be used to explore new chemical space and optimize pharmacological profiles.

Scaffold Hopping: This involves replacing the core pyrimidine ring with another heterocyclic system while maintaining the key pharmacophoric elements. For example, replacing the pyrimidine with a pyrido[2,3-d]pyrimidine (B1209978) or a thieno[3,2-d]pyrimidine (B1254671) could lead to compounds with altered selectivity profiles or improved pharmacokinetic properties. bohrium.comresearchgate.net The goal is to retain the essential binding interactions while exploring novel intellectual property space and potentially overcoming liabilities of the original scaffold.

Bioisosteric Replacements: This strategy focuses on replacing specific functional groups or fragments with others that have similar physicochemical properties.

Piperidine Ring Replacements: The piperidine ring itself can be a target for bioisosteric replacement. Morpholine is a common replacement, which can alter the pKa and polarity of the molecule. cambridgemedchemconsulting.com Other potential replacements include piperazinone, which has been shown to improve potency and selectivity for PI3Kδ in thieno[3,2-d]pyrimidine derivatives, and conformationally restricted systems like bicyclic amines. bohrium.com The introduction of Dewar pyridines has also been explored as a rigid isostere for piperidines. chemrxiv.org

Pyrimidine Ring Replacements: The pyrimidine ring can be replaced by other heterocycles such as pyridine, which may lead to a loss of activity that can sometimes be restored by adding other functional groups like a cyano group to mimic the electronic properties of the pyrimidine. mdpi.com

The following table provides examples of bioisosteric replacements for the core components of the this compound scaffold.

| Original Fragment | Bioisosteric Replacement | Potential Impact | Reference |

| Piperidine | Morpholine | Alters pKa and polarity | cambridgemedchemconsulting.com |

| Piperidine | Piperazinone | Improved potency and selectivity | bohrium.com |

| Piperidine | Dewar Pyridine | Introduces conformational rigidity | chemrxiv.org |

| Pyrimidine | Pyridine | Can alter activity, may require additional modifications | mdpi.com |

| Pyrimidine | Pyrido[2,3-d]pyrimidine | Explores new chemical space, may alter selectivity | researchgate.net |

Conformational Restriction and its Effects on SAR

Controlling the conformational flexibility of the this compound scaffold can be a powerful tool to enhance potency and selectivity. The piperidine ring typically exists in a chair conformation, and restricting its flexibility can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.

Introducing rigidifying elements, such as bicyclic structures or additional rings, can achieve conformational restriction. For instance, in the design of histamine (B1213489) H3 receptor agonists, appropriate conformational restriction through a piperidine spacer moiety was found to favor specific binding. nih.gov Similarly, the use of bridged piperidine analogues has been explored to control the conformation and improve the affinity for the P2Y14 receptor. nih.gov

The synthesis of conformationally restricted mimics of known drugs, such as Immucillins, using piperidine nucleosides, has demonstrated that locking the iminosugar conformation can lead to the desired orientation of functional groups for biological activity. mdpi.com These examples, while not directly on the this compound scaffold, illustrate the general principle that reducing conformational flexibility can be a successful strategy in drug design. By constraining the molecule's shape, it is possible to pre-organize it for optimal interaction with the binding site, leading to improved biological outcomes.

Molecular Interactions and in Vitro Biological Evaluation of 2 Piperidin 3 Yloxy Pyrimidine Analogues

Molecular Targets and Binding Affinity Studies (in vitro)

The initial stages of drug discovery for 2-(piperidin-3-yloxy)pyrimidine analogues often involve identifying their molecular targets and quantifying their binding affinities. These in vitro studies are crucial for understanding the mechanism of action and for guiding further structural optimization.

Enzyme Inhibition Kinetics (in vitro)

Analogues of pyrimidine (B1678525) have been extensively studied as inhibitors of various enzymes, particularly kinases, which play a crucial role in cellular signaling and are often dysregulated in diseases like cancer. For instance, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent inhibitors of PIM-1 kinase, a key enzyme in cell survival and proliferation pathways. researchgate.net One such derivative demonstrated a remarkable IC50 value of 11.4 nM against PIM-1 kinase, indicating strong inhibitory potential. researchgate.net Another study on new pyrido[2,3-d]pyrimidine derivatives showed inhibitory effects on human carbonic anhydrase I and II (hCA I and II), with IC50 values as low as 6.79 µM for hCA I and 7.22 µM for hCA II. nih.gov

Furthermore, pyrimido[1,2-b]pyridazin-2-one analogues have been evaluated for their anticancer activities, with some compounds showing inhibitory constants (Ki) in the micromolar range against target proteins. sid.ir The binding affinity of these compounds to proteins like Akt has been predicted through molecular docking studies, with binding affinities ranging from -4 to -7, suggesting a favorable interaction. sid.ir

| Compound Class | Target Enzyme | IC50/Ki Value | Reference |

| Pyrido[2,3-d]pyrimidine derivative | PIM-1 kinase | 11.4 nM | researchgate.net |

| Pyrido[2,3-d]pyrimidine derivative | hCA I | 6.79 µM | nih.gov |

| Pyrido[2,3-d]pyrimidine derivative | hCA II | 7.22 µM | nih.gov |

| Pyrimido[1,2-b]pyridazin-2-one analogue | Akt protein | 54.22 µM (Ki) | sid.ir |

Receptor Binding Assays (in vitro)

Receptor binding assays are fundamental in determining the affinity and selectivity of compounds for specific receptors. For example, radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodobenzamide, a compound related to the piperidine (B6355638) scaffold, has been evaluated for its binding to sigma receptors, which are implicated in a variety of neurological and psychiatric disorders, as well as in cancer. nih.gov In vitro competition binding studies in human prostate tumor cells (LnCAP) demonstrated dose-dependent and saturable binding. The inhibition constants (Ki) for binding to sigma receptors were determined to be 1.6 nM for the compound itself, 4.09 nM for 4-IBP, and 6.34 nM for haloperidol, a known sigma receptor ligand. nih.gov These results highlight the high affinity of such piperidine derivatives for sigma receptors. nih.gov

| Compound | Target Receptor | Cell Line | Ki Value (nM) | Reference |

| 2-[125I]BP | Sigma Receptor | LnCAP | 1.6 | nih.gov |

| 4-IBP | Sigma Receptor | LnCAP | 4.09 | nih.gov |

| Haloperidol | Sigma Receptor | LnCAP | 6.34 | nih.gov |

Cellular Assays and Mechanism of Action Studies (in vitro)

Following the initial molecular characterization, the biological effects of this compound analogues are investigated at the cellular level. These assays provide insights into their potential therapeutic applications by examining their impact on cell proliferation, survival, and death.

Cell Proliferation and Viability Assays (in vitro, excluding toxicity profiles/adverse effects)

A significant number of pyrimidine-based compounds have demonstrated potent antiproliferative activity against various cancer cell lines. For example, novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have been synthesized and evaluated for their anticancer activity. nih.gov One of the most potent derivatives, compound 10a, exhibited an IC50 value of 0.19 µM against the PC3 prostate cancer cell line. nih.gov Another compound, 10b, showed strong activity against the MCF-7 breast cancer cell line with an IC50 of 1.66 µM, while compound 9e was effective against the A549 lung cancer cell line with an IC50 of 4.55 µM. nih.gov

Similarly, a study on pyrido[2,3-d]pyrimidine derivatives revealed significant cytotoxicity against MCF-7 and HepG2 cancer cells, with IC50 values of 0.57 µM and 1.13 µM, respectively, for one of the lead compounds. researchgate.net Novel bis-pyrrolo[2,3-d]pyrimidine derivatives have also been evaluated, with one monomer showing a pronounced growth-inhibitory effect on pancreatic adenocarcinoma (CFPAC-1) cells with an IC50 of 0.79 µM. nih.gov Furthermore, some pyrimido[1,2-b]pyridazin-2-one analogues have shown cytotoxic activity against HCT-116 and MCF-7 cancer cells, with IC50 values of 49.35 µM and 69.32 µM, respectively. sid.ir

| Compound/Derivative | Cell Line | IC50 Value (µM) | Reference |

| Pyrrolo[2,3-d]pyrimidine (10a) | PC3 (Prostate) | 0.19 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine (10b) | MCF-7 (Breast) | 1.66 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine (9e) | A549 (Lung) | 4.55 | nih.gov |

| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | 0.57 | researchgate.net |

| Pyrido[2,3-d]pyrimidine | HepG2 (Liver) | 1.13 | researchgate.net |

| Bis-pyrrolo[2,3-d]pyrimidine monomer | CFPAC-1 (Pancreatic) | 0.79 | nih.gov |

| Pyrimido[1,2-b]pyridazin-2-one | HCT-116 (Colon) | 49.35 | sid.ir |

| Pyrimido[1,2-b]pyridazin-2-one | MCF-7 (Breast) | 69.32 | sid.ir |

Apoptosis Induction and Cell Cycle Modulation (in vitro)

Beyond inhibiting proliferation, many pyrimidine analogues actively induce programmed cell death, or apoptosis, in cancer cells. For instance, certain pyrido[2,3-d]pyrimidine derivatives have been shown to significantly increase apoptosis in MCF-7 cells, with one compound increasing the total apoptosis rate to 36.14% compared to 0.62% in control cells. researchgate.net This induction of apoptosis is often accompanied by modulation of the cell cycle. The same study found that the compound arrested the cell cycle at the G1 phase. researchgate.net

Another study on novel piperidone compounds, which share structural similarities with the piperidine core, found that they induced apoptosis through the intrinsic pathway, evidenced by the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and activation of caspase-3/7. nih.gov These piperidones also caused cell cycle alterations in lymphoma and colon cell lines, leading to an increase in the sub-G0/G1 cell population, which is indicative of DNA fragmentation and apoptosis. nih.gov Similarly, pyrrolo[2,3-d]pyrimidine derivatives have been found to induce apoptosis and cause cell cycle arrest. nih.gov A pyrimido[1,2-b]pyridazin-2-one derivative was shown to arrest the cell cycle at the G0/G1 phase. sid.ir

Signaling Pathway Modulation (in vitro)

The anticancer effects of this compound analogues are often a result of their ability to modulate key intracellular signaling pathways. For example, a pyrimido[1,2-b]pyridazin-2-one derivative was found to increase the expression of the pro-apoptotic proteins p53 and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. sid.ir This shift in the balance of pro- and anti-apoptotic proteins is a common mechanism for inducing cell death.

Furthermore, a series of pyrrolo[2,3-d]pyrimidone nucleosides were found to modulate cytokine production in activated human T cells. nih.gov Specifically, certain compounds led to a substantial enhancement of IL-4 (a Type 2 cytokine) and a significant suppression of IFNγ, IL-2, and TNFα (Type 1 cytokines). nih.gov This demonstrates the potential for these compounds to influence immune responses by altering signaling pathways that control cytokine expression. nih.gov The inhibition of ERK5 kinase, a key integrator of cellular signal transduction, by a (piperidin-4-yl)pyrido[3,2-d]pyrimidine based inhibitor, BAY-885, was shown to affect transcriptional activity, although this did not translate to antiproliferative activity in the cell models tested. nih.gov

Selectivity Profiling Against Off-Targets (in vitro)

Comprehensive searches of publicly available scientific literature and patent databases did not yield specific in vitro off-target selectivity data for analogues of the chemical compound “this compound”. While the broader class of pyrimidine derivatives, some of which incorporate a piperidine moiety, is a subject of extensive research, particularly in the development of kinase inhibitors, specific selectivity screening results for the this compound scaffold are not documented in the accessible literature.

In the context of drug discovery and development, selectivity profiling is a critical step to assess the potential for off-target effects, which can lead to undesirable side effects. This process typically involves screening a compound against a panel of receptors, enzymes, and ion channels that are distinct from its intended therapeutic target.

For illustrative purposes, studies on other pyrimidine-based kinase inhibitors, such as those with a pyrido[2,3-d]pyrimidine or a (piperidin-4-yl)pyrido[3,2-d]pyrimidine core, often include extensive selectivity data. nih.govsci-hub.se For instance, a novel inhibitor might be tested against a broad panel of kinases to demonstrate its specificity for the intended target kinase over other related kinases. This is crucial for minimizing the risk of toxicity and ensuring that the observed biological effect is due to the inhibition of the intended target.

A typical selectivity panel for a kinase inhibitor would include a wide range of kinases from different families. The results are usually presented as the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50) or as the percentage of inhibition at a given concentration.

Below is a hypothetical data table, illustrating how such selectivity data for a fictional this compound analogue, designated as Compound X , might be presented. It is important to emphasize that this table is for illustrative purposes only and is not based on actual experimental data for this specific compound class.

Table 1: Hypothetical In Vitro Kinase Selectivity Profile of Compound X

| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |

| Primary Target Kinase A | 95 | 10 |

| Kinase B | 25 | > 1000 |

| Kinase C | 15 | > 1000 |

| Kinase D | 5 | > 10000 |

| Kinase E | < 5 | > 10000 |

| Kinase F | 30 | 850 |

| Kinase G | 8 | > 10000 |

| Kinase H | 12 | > 1000 |

In such a hypothetical profile, Compound X would be considered highly selective for its primary target, as indicated by the low nanomolar IC50 value and high percentage of inhibition, with significantly less activity against other kinases in the panel.

Furthermore, broader off-target screening might involve assays against other protein classes, such as G-protein coupled receptors (GPCRs), ion channels, and other enzymes, to build a comprehensive safety and selectivity profile.

While the specific off-target profile for this compound analogues remains to be publicly disclosed, the established methodologies for related pyrimidine compounds underscore the importance of such evaluations in the development of novel therapeutic agents.

2 Piperidin 3 Yloxy Pyrimidine As a Privileged Scaffold in Medicinal Chemistry Research

Design Principles for Novel Chemical Entities based on the Scaffold

The design of new chemical entities based on the 2-(piperidin-3-yloxy)pyrimidine scaffold is guided by several key principles aimed at optimizing interactions with specific biological targets. The pyrimidine (B1678525) ring, a core component of essential biomolecules like DNA and RNA, offers a versatile platform for modification. elsevierpure.comnih.gov Medicinal chemists often exploit the pyridine (B92270) and pyrimidine core structures for their roles in various biological processes, making them attractive for the discovery of new drugs. elsevierpure.com

Key design strategies include:

Substitution at the Piperidine (B6355638) Ring: The piperidine ring offers multiple points for substitution, allowing for the introduction of various functional groups to probe the binding pocket of a target protein and enhance affinity and selectivity.

Modification of the Pyrimidine Ring: The pyrimidine ring can be substituted to modulate the electronic properties and steric bulk of the molecule, influencing its binding characteristics and pharmacokinetic profile.

Bioisosteric Replacement: Replacing parts of the scaffold with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—is a common strategy. For example, replacing the pyrimidine ring with other heterocyclic systems, such as a thienopyrimidine, can lead to compounds with altered or improved activity. nih.gov

Conformational Restriction: Introducing conformational constraints, such as fusing the piperidine ring to another ring system, can lock the molecule into a specific bioactive conformation, potentially increasing potency and reducing off-target effects.

The application of these principles has led to the development of numerous pyridine- and pyrimidine-based drugs through structural modifications like substitution with different moieties, conjugation with other compounds, and coordination with metal ions. elsevierpure.com

Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules, known as fragments, for weak binding to a biological target. researchgate.netopenaccessjournals.comnih.gov This approach offers advantages over traditional high-throughput screening (HTS) by exploring chemical space more efficiently. openaccessjournals.comfrontiersin.org The this compound scaffold, or fragments thereof, can be utilized in FBDD campaigns.

Strategies involving this scaffold in FBDD include:

Fragment Library Design: A library of diverse fragments, often adhering to the "Rule of Three" (molecular weight < 300 Da, cLogP ≤ 3, ≤ 3 hydrogen bond donors, and ≤ 3 hydrogen bond acceptors), can be designed to include the piperidin-3-yloxy or pyrimidine substructures. dtu.dk

Fragment Screening: Biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), and X-ray crystallography are employed to detect the weak binding of these fragments to the target protein. nih.govfrontiersin.org